N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide
Description
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide is a synthetic organic compound characterized by a propanamide backbone with dual furan-2-ylmethyl substituents. The molecule features a central sulfanyl (-S-) linkage connecting a carbamoyl-functionalized ethyl group to the propanamide chain.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15(17-11-13-3-1-7-21-13)5-9-23-10-6-16(20)18-12-14-4-2-8-22-14/h1-4,7-8H,5-6,9-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZASUFPAMQAHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-ylmethylamine, followed by its reaction with 3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide groups can be reduced to amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The furan rings can intercalate with DNA, disrupting its function, while the amide and sulfanyl groups can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Containing Propanamide Derivatives
Target Compound vs. Ranitidine-Related Compounds
- Ranitidine Nitroacetamide (): Ranitidine impurities, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide, share the furan-methyl and sulfanyl-ethyl motifs but replace the carbamoyl group with nitroacetamide.
- Synthetic Pathways:
The target compound’s synthesis likely parallels ranitidine impurity routes, utilizing thiol-ether coupling (e.g., DMF/LiH-mediated reactions) but diverges in carbamoyl introduction via amidation rather than nitro group incorporation .
Comparison with ’s Furan Carboxamides
Methyl [3-(substituted-carbamoyl)furan-2-yl]acetates (e.g., 95a–e) feature esterified carboxamide groups on furan rings. Unlike the target compound, these lack the sulfanyl-propanamide backbone, prioritizing ester hydrolysis reactivity over thioether stability. This structural difference may render ’s compounds more suitable as prodrugs .
Sulfanyl-Linked Heterocycles
Thiazole/Oxadiazole Propanamides (): 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides replace furan with thiazole/oxadiazole rings.
Hydroxamic Acid Derivatives ():
Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) incorporate hydroxamic acid moieties instead of carbamoyl groups. The hydroxamate group chelates metal ions (e.g., zinc in matrix metalloproteinases), a property absent in the target compound, suggesting divergent therapeutic applications (e.g., antioxidant vs. enzyme inhibition) .
Propanamide Backbone Variations
Indole-Biphenyl Propanamide ():
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide replaces furan with indole and biphenyl groups. The indole’s hydrogen-bonding capacity and biphenyl’s hydrophobicity enhance CNS permeability, contrasting with the target compound’s polar furan-thioether system .
Bicalutamide-Related Substances (): Sulfonyl and fluorophenyl substituents in Bicalutamide analogs increase electrophilicity and metabolic resistance compared to the target compound’s furan-carbamoyl motifs.
Structural and Functional Data Comparison
Biological Activity
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide, a compound featuring furan and sulfanyl moieties, has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes a furan ring, which is known for its reactivity and biological significance. The compound's IUPAC name is this compound, indicating the presence of multiple functional groups that may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing furan rings. For instance, derivatives of furan have exhibited significant cytotoxicity against various cancer cell lines. A study demonstrated that similar furan-containing compounds showed IC50 values in the micromolar range against human cancer cell lines, indicating strong antiproliferative effects .
Table 1: Anticancer Activity of Furan Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HeLa | 15.0 | |
| N-(Furan) | HT29 | 10.0 |
Antimicrobial Activity
The antimicrobial efficacy of furan derivatives has also been documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Furan Derivative X | E. coli | 32 µg/mL | |
| Furan Derivative Y | S. aureus | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : The presence of furan moieties can lead to increased ROS production, resulting in oxidative stress that induces apoptosis in cancer cells.
- Interaction with DNA : Some studies suggest that furan derivatives can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A notable case study involved a synthesized derivative of N-[(furan-2-yl)methyl]-3-(sulfanyl)propanamide tested against human lung cancer cells (A549). The study found a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
